2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid synthesis pathway
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid
This guide provides a comprehensive overview of the synthetic pathways leading to 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, a valuable intermediate in pharmaceutical and fine chemical synthesis. The document is intended for an audience of researchers, chemists, and drug development professionals, offering field-proven insights into practical and efficient synthetic routes. We will explore the core chemical principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices.
Introduction and Strategic Overview
2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative.[1][2] The presence of a nitro group ortho to the acetic acid moiety, combined with the electron-donating methoxy groups on the phenyl ring, makes it a versatile precursor for the synthesis of various heterocyclic compounds, such as lactams and hydroxamic acids, through reductive cyclization.[1] These structural motifs are prevalent in many biologically active molecules, underscoring the importance of efficient and scalable access to this key building block.[1]
Two principal synthetic strategies emerge from the literature for the preparation of the target molecule. The optimal choice depends on factors such as starting material availability, desired scale, and process complexity.
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Pathway A: Direct Electrophilic Nitration. This is the most direct and convergent approach, involving the regioselective nitration of the commercially available 3,4-dimethoxyphenylacetic acid (homoveratric acid).
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Pathway B: Multi-step Synthesis from Veratraldehyde. A longer, more classical approach that begins with the nitration of the inexpensive bulk chemical veratraldehyde, followed by a one-carbon homologation of the aldehyde functional group to the required acetic acid side chain.
This guide will detail both pathways, with a primary recommendation for Pathway A due to its superior efficiency and atom economy.
Recommended Synthesis: Pathway A - Direct Nitration
The direct nitration of 3,4-dimethoxyphenylacetic acid is the preferred method for synthesizing 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid.[3] This pathway is efficient, typically proceeding in a single, high-yielding step.
Mechanistic Rationale and Regioselectivity
The core of this pathway is an electrophilic aromatic substitution (EAS) reaction.[4] The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid.[5][6][7]
Caption: Formation of the electrophilic nitronium ion.
The regiochemical outcome of the reaction is dictated by the directing effects of the substituents on the aromatic ring. The two methoxy groups (-OCH₃) at positions 3 and 4 are strong activating groups and are ortho, para-directors. The acetic acid moiety (-CH₂COOH) is a weak deactivating group and is also an ortho, para-director.
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The 4-methoxy group directs towards positions 3 (blocked) and 5.
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The 3-methoxy group directs towards positions 2 and 4 (blocked).
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The 1-acetic acid group directs towards positions 2 and 6.
The position C-2 is strongly activated by the ortho-methoxy group at C-3 and is also an ortho position relative to the acetic acid group. The C-6 position is only activated by the acetic acid group. The C-5 position is activated by the 4-methoxy group. The confluence of strong activation from the C-3 methoxy group and direction from the C-1 acetic acid group makes the C-2 position the most electronically favorable site for electrophilic attack by the nitronium ion. This results in a highly regioselective synthesis of the desired 2-nitro isomer.
Caption: Electrophilic aromatic substitution mechanism.
Experimental Protocol: Direct Nitration
This protocol is adapted from a standard literature procedure.[3] A thorough risk assessment should be conducted before commencing any chemical synthesis. Concentrated nitric acid is highly corrosive and a strong oxidizing agent.
Materials and Reagents:
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3,4-Dimethoxyphenylacetic acid (Homoveratric acid)
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Concentrated Nitric Acid (approx. 70%)
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Ice water
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Standard laboratory glassware
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Magnetic stirrer and cooling bath (ice-water)
Procedure:
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Equip a round-bottom flask with a magnetic stir bar and place it in an ice-water bath for efficient cooling.
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Carefully add concentrated nitric acid (500 ml for 0.25 mol of starting material) to the flask and begin stirring.
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While maintaining the internal temperature at or below 30°C, add 3,4-dimethoxyphenylacetic acid (49.05 g, 0.25 mol) in small portions (batches) to the stirring nitric acid.
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After the addition is complete, continue to stir the reaction mixture for an additional 15 minutes, ensuring the temperature is controlled with the cooling bath.
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Prepare a large beaker with 1.5 liters of ice water.
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Pour the reaction mixture slowly and carefully into the vigorously stirred ice water. A precipitate will form.
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Collect the solid product by suction filtration (e.g., using a Büchner funnel).
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Wash the filter cake thoroughly with cold water until the washings are neutral (test with pH paper).
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Dry the product under vacuum to yield the final 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 3,4-Dimethoxyphenylacetic acid | [3][8][9] |
| Reagent | Concentrated Nitric Acid | [3] |
| Temperature | ≤ 30°C | [3] |
| Yield | 56.4 g (from 49.05 g starting material) | [3] |
| Melting Point | 209-211°C | [3] |
Alternative Synthesis: Pathway B - From Veratraldehyde
This pathway offers an alternative route using the readily available starting material, veratraldehyde.[10] It involves two main transformations: the nitration of the aromatic ring and the homologation of the aldehyde group.
Step 1: Nitration of Veratraldehyde
The first step is the nitration of veratraldehyde to produce 6-nitroveratraldehyde. This is a well-established procedure documented by Organic Syntheses, a highly reliable source for chemical preparations.[11]
Protocol: Synthesis of 6-Nitroveratraldehyde This product is known to be light-sensitive, and operations should be conducted while protecting the reaction and product from light where possible.[11][12]
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In a flask equipped with a stirrer and situated in a water bath (15-20°C), place 350 ml of nitric acid (sp. gr. 1.4).
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Slowly add crushed veratraldehyde (70 g, 0.42 mole) in small portions over approximately 1 hour.
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Maintain the internal reaction temperature between 18°C and 22°C throughout the addition.
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After addition is complete, stir for another 10 minutes.
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Pour the reaction mixture into 4 liters of vigorously stirred cold water in an opaque container.
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Filter the resulting precipitate, reslurry the cake with 2 liters of cold water, and filter again.
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Dry the product carefully, as it is sensitive to heat and light. A vacuum oven at 50°C is suitable.
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The crude product (yield: 73-79%) can be purified by recrystallization from 95% ethanol to yield pure 6-nitroveratraldehyde (m.p. 132-133°C).[11]
Step 2: Homologation of 6-Nitroveratraldehyde
Converting the aldehyde group of 6-nitroveratraldehyde into an acetic acid side chain requires a one-carbon homologation. Several classical organic chemistry methods can be considered for this transformation. The choice of method involves a trade-off between the number of steps, reagent toxicity, and overall yield.
Plausible Homologation Strategies:
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Cyanide Route: This involves (a) reduction of the aldehyde to the corresponding alcohol (6-nitroveratryl alcohol), (b) conversion of the alcohol to a halide (e.g., 6-nitroveratryl chloride), (c) nucleophilic substitution with sodium or potassium cyanide to form the nitrile, and finally (d) hydrolysis of the nitrile to the carboxylic acid. This is a robust but lengthy process involving highly toxic cyanide salts.
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Arndt-Eistert Synthesis: This classic homologation involves (a) oxidation of the aldehyde to the carboxylic acid (6-nitroveratric acid), (b) conversion to the acid chloride, (c) reaction with diazomethane to form a diazoketone, and (d) Wolff rearrangement in the presence of a nucleophile (like water) to form the homologous acid. This method avoids cyanides but uses diazomethane, which is explosive and toxic.
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Wittig-type Reactions followed by Hydrolysis: Reaction of the aldehyde with a phosphonium ylide such as (carboethoxymethyl)triphenylphosphorane would yield an α,β-unsaturated ester. This could then be reduced and hydrolyzed to the desired product.
Given the options, a cyanide-based route, while hazardous, is often reliable for this type of transformation. A detailed protocol would need to be developed and optimized based on literature precedents for similar substrates.
Sources
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- 3. prepchem.com [prepchem.com]
- 4. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 3,4-Dimethoxyphenylacetic acid | 93-40-3 | FD12596 [biosynth.com]
- 9. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 6-Nitroveratraldehyde | 20357-25-9 [chemicalbook.com]
